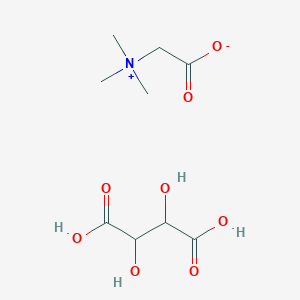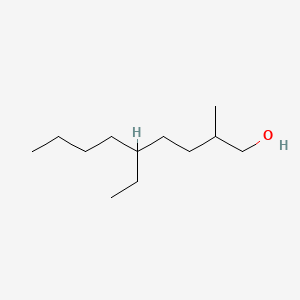
5-Ethyl-2-methylnonan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methylnonan-1-ol is an organic compound with the molecular formula C12H26O. It is a type of alcohol characterized by its long carbon chain and the presence of both ethyl and methyl groups. This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methylnonan-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of appropriate aldehydes followed by hydrogenation. For instance, the condensation of propionaldehyde with a suitable aldehyde can yield an intermediate, which is then hydrogenated to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions followed by catalytic hydrogenation. The reaction conditions typically include elevated temperatures and pressures, as well as the use of catalysts such as palladium or nickel to facilitate the hydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-methylnonan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium or nickel.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces alkyl halides.
Aplicaciones Científicas De Investigación
5-Ethyl-2-methylnonan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methylnonan-1-ol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is typically the site of reactivity, where it undergoes transformation to form aldehydes or carboxylic acids. In reduction reactions, the compound is hydrogenated to form alkanes. The pathways involved in these reactions often include the formation of intermediate species, such as radicals or carbocations, which then undergo further transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-pentanol: Another alcohol with a similar structure but a shorter carbon chain.
1-Nonanol: A straight-chain alcohol with a similar molecular weight but lacking the ethyl and methyl substituents.
Uniqueness
5-Ethyl-2-methylnonan-1-ol is unique due to its specific combination of ethyl and methyl groups on a long carbon chain. This structural feature imparts distinct chemical properties, such as its reactivity and solubility, making it valuable in various industrial and research applications .
Propiedades
Número CAS |
68083-56-7 |
|---|---|
Fórmula molecular |
C12H26O |
Peso molecular |
186.33 g/mol |
Nombre IUPAC |
5-ethyl-2-methylnonan-1-ol |
InChI |
InChI=1S/C12H26O/c1-4-6-7-12(5-2)9-8-11(3)10-13/h11-13H,4-10H2,1-3H3 |
Clave InChI |
WIGUFLFEXMLRCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CCC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


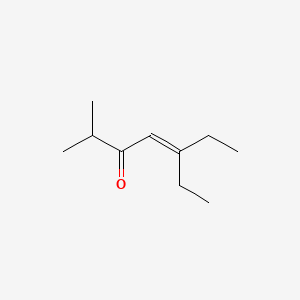
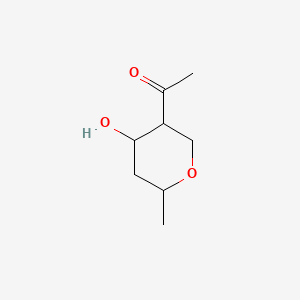
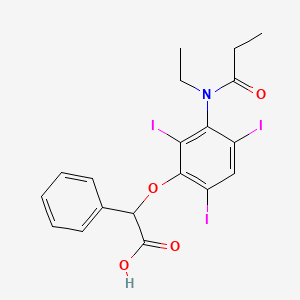
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
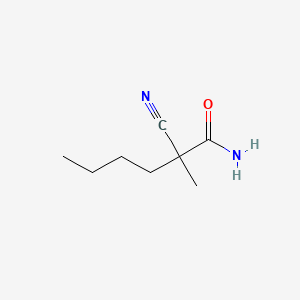
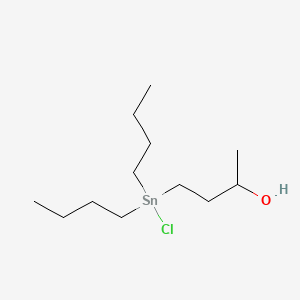
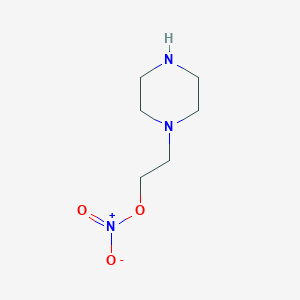
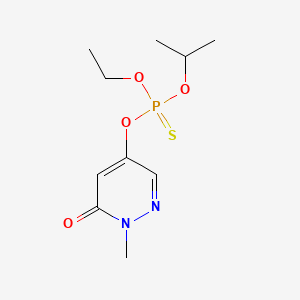
![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
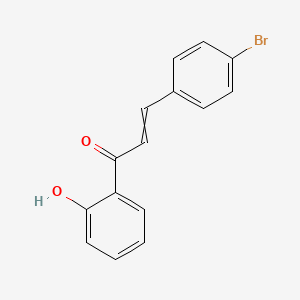
![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)
